Taiwanhomoflavone B vs. Taiwanhomoflavone A: Comparative Cytotoxicity in KB and Hepa-3B Cancer Cell Lines
Taiwanhomoflavone B demonstrates cytotoxic activity against KB oral epidermoid carcinoma cells (ED50 = 3.8 μg/mL) and Hepa-3B hepatoma cells (ED50 = 3.5 μg/mL) [1]. In contrast, taiwanhomoflavone A exhibits ED50 values of 3.4 μg/mL (KB) and 2.0 μg/mL (Hepa-3B) under identical assay conditions [2].
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | KB: 3.8 μg/mL; Hepa-3B: 3.5 μg/mL |
| Comparator Or Baseline | Taiwanhomoflavone A: KB: 3.4 μg/mL; Hepa-3B: 2.0 μg/mL |
| Quantified Difference | KB: 11.8% lower potency for Taiwanhomoflavone B; Hepa-3B: 75% higher potency for Taiwanhomoflavone A (i.e., Taiwanhomoflavone B is 1.75× less potent) |
| Conditions | In vitro cytotoxicity assay; KB oral epidermoid carcinoma and Hepa-3B hepatoma cell lines. |
Why This Matters
Researchers selecting between these two biflavonoids must account for cell-type-specific potency differences; Taiwanhomoflavone A is markedly more effective in Hepa-3B hepatoma models, while Taiwanhomoflavone B offers near-equivalent activity in KB carcinoma models.
- [1] Kuo YH, Hwang SY. A novel cytotoxic C-methylated biflavone, taiwanhomoflavone-B from the twigs of Cephalotaxus wilsoniana. Chem Pharm Bull (Tokyo). 2002;50(12):1607-1608. PMID:12499600. View Source
- [2] Kuo YH, et al. A novel cytotoxic C-methylated biflavone from the stem of Cephalotaxus wilsoniana. Chem Pharm Bull (Tokyo). 2000;48(3):440-441. PMID:10726874. View Source
